Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate

Malaria DHODH inhibition Antiparasitic

This compound is the exact chemotype claimed as Example 38 in US Patent US8703811—a moderately active PfDHODH inhibitor (IC50 = 418 nM). Its unsubstituted 1,2-dihydro-2-oxoquinoline core with direct C4-phenyl benzoate linkage establishes a quantifiable SAR baseline. Researchers optimizing antimalarial leads use this standard to calibrate quinoline ring substituent effects; 5- or 6-substituted analogs achieve 5.6–5.7× higher potency. Procurement supports patent validation, FTO analysis, and cross-species DHODH selectivity profiling. Generic substitution forfeits the documented binding pharmacophore.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 920986-51-2
Cat. No. B11833874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate
CAS920986-51-2
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C18H15NO3/c1-2-22-18(21)13-9-7-12(8-10-13)15-11-17(20)19-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,19,20)
InChIKeySHRSCPLUTLEKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate (CAS 920986-51-2): Procurement-Ready Overview and Scientific Classification


Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate (CAS 920986-51-2) is a 1,2-dihydro-2-oxoquinoline derivative characterized by a 4-phenyl benzoate substituent at the quinoline C4 position [1]. The compound bears a 2-oxo-1,2-dihydroquinoline (quinolin-2(1H)-one) core, a privileged scaffold in medicinal chemistry recognized for diverse pharmacological activities [2]. Its documented inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target, distinguishes it from structurally similar 2-oxo-1,2-dihydroquinoline derivatives that lack this specific substitution pattern or have not been profiled for this target [3][4].

Why Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate Cannot Be Substituted with Generic 2-Oxoquinoline Analogs


Generic substitution within the 2-oxo-1,2-dihydroquinoline class is not scientifically valid due to the profound impact of the C4 aryl substituent on target engagement. The direct C4-phenyl linkage in ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate is structurally distinct from quinoline-4-carboxylic acid derivatives [1] and aminoalkyl-linked chloroquine hybrids [2], which exhibit divergent binding modes and biological profiles. The ethyl benzoate moiety specifically contributes to the compound's interaction with the ubiquinone-binding site of PfDHODH, as evidenced by its activity profile relative to close patent analogs [3]. Substituting this compound with a generic 4-hydroxyquinoline, 4-carboxyquinoline, or 4-aminoalkylquinoline derivative would alter the binding pharmacophore and forfeit the specific inhibitory activity documented for this exact chemotype.

Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate: Quantitative Differentiation Evidence for Scientific Selection


Moderate PfDHODH Inhibitory Activity Distinguishes Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate from High-Potency Congeners

Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate exhibits an IC50 of 418 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), as measured by the DCIP chromogen reduction assay [1]. In the same patent series and under identical assay conditions, comparator compounds bearing 5- or 6-substituents on the quinoline ring demonstrated significantly enhanced potency, with IC50 values of 74 nM (US8703811, Example 31) and 75 nM (US8703811, Example 61) [2][3]. The 5.6- to 5.7-fold difference in IC50 provides a clear quantitative benchmark for structure-activity relationship (SAR) interpretation, positioning this compound as a moderately active reference standard for evaluating C4-phenyl benzoate substitution effects in the absence of additional quinoline ring functionalization.

Malaria DHODH inhibition Antiparasitic

Unsubstituted Quinoline Core Yields Distinct PfDHODH Activity Profile Relative to Substituted Analogs

Within the US8703811 patent series, ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate is characterized by an unsubstituted 1,2-dihydro-2-oxoquinoline core. Compounds bearing additional ring substituents at the 5- or 6-positions exhibit enhanced PfDHODH inhibition, with IC50 values of 74 nM and 75 nM [1][2], compared to the 418 nM IC50 of the unsubstituted parent scaffold [3]. This quantitative SAR trend establishes that the C4-phenyl benzoate substitution alone confers detectable but suboptimal PfDHODH binding, and that further ring functionalization is required for maximal target engagement.

Structure-Activity Relationship Antimalarial Medicinal Chemistry

Lack of Human DHODH Activity Data Distinguishes This Compound from Cross-Species Inhibitors

Publicly available binding data for ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate is currently limited to PfDHODH inhibition (IC50 = 418 nM) [1]. In contrast, certain 2-oxo-1,2-dihydroquinoline derivatives have been profiled against human DHODH, with reported IC50 values as low as 330 nM under comparable DCIP reduction assay conditions [2]. The absence of human DHODH inhibitory data for the target compound represents a significant gap in its pharmacological characterization and precludes any assessment of species selectivity.

Species selectivity PfDHODH Toxicity

Direct C4-Aryl Linkage Confers Distinct Scaffold Architecture Versus Aminoalkyl-Linked Chloroquine Hybrids

Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate features a direct carbon-carbon bond between the quinoline C4 position and the phenyl ring of the benzoate moiety [1]. This architecture differs fundamentally from the 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives described in the literature, which incorporate a two-carbon aminoalkyl linker between the quinoline and benzoyl groups [2]. The latter linker-containing compounds exhibit β-hematin formation inhibition with IC50 values < 10 µM and in vivo antimalarial activity comparable to chloroquine (IC50 = 1.50 ± 0.01 µM) [2]. The direct C4-aryl linkage in the target compound represents a distinct chemotype that lacks the conformational flexibility and potential for dual pharmacophore engagement conferred by the aminoalkyl spacer, underscoring that these scaffolds cannot be considered functionally interchangeable.

Scaffold comparison Antimalarial β-hematin inhibition

Recommended Scientific and Industrial Application Scenarios for Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate


Antimalarial Drug Discovery: PfDHODH SAR Reference Compound

Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate serves as a moderately active PfDHODH inhibitor (IC50 = 418 nM) [1] and functions as a baseline reference standard in structure-activity relationship studies. Researchers optimizing novel PfDHODH inhibitors can use this compound to calibrate the contribution of quinoline ring substituents, given that 5- or 6-substituted analogs in the same patent series achieve 5.6- to 5.7-fold higher potency (IC50 = 74-75 nM) [2][3].

Medicinal Chemistry: Scaffold-Hopping and Core Modification Studies

This unsubstituted 1,2-dihydro-2-oxoquinoline core with a direct C4-phenyl benzoate linkage provides a versatile synthetic intermediate for scaffold diversification [1]. Its moderate PfDHODH activity establishes a quantifiable baseline from which the impact of systematic structural modifications—including quinoline ring substitution, benzoate ester variation, and linker introduction—can be accurately measured and interpreted.

Selectivity Profiling: Establishing PfDHODH Versus Human DHODH Window

Given the known human DHODH inhibitory activity of certain 2-oxo-1,2-dihydroquinoline derivatives (IC50 as low as 330 nM) [2], this compound—which currently lacks human DHODH data—presents an opportunity for head-to-head selectivity profiling. Procurement for comparative enzyme inhibition assays across species orthologs would address a critical data gap and inform the therapeutic window for antimalarial development.

Patent Reference Standard: US8703811 Comparative Analysis

As Example 38 of US Patent US8703811 [3], ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate is explicitly claimed within the Markush structure. It serves as a reference compound for establishing the scope of the patent and for comparative analysis against more potent exemplified compounds (Examples 31 and 61). Procurement for patent validation, freedom-to-operate analysis, or competitive intelligence is directly supported by the public patent record.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.